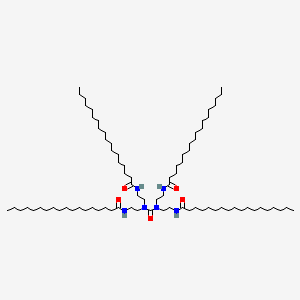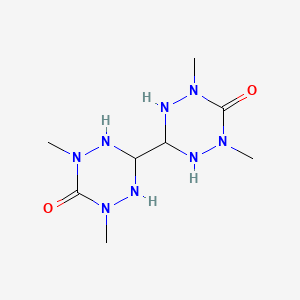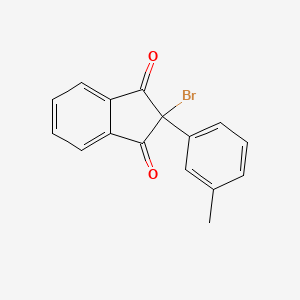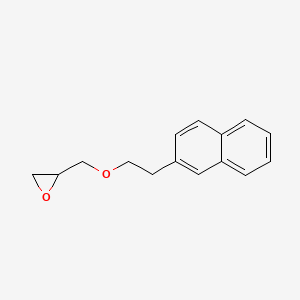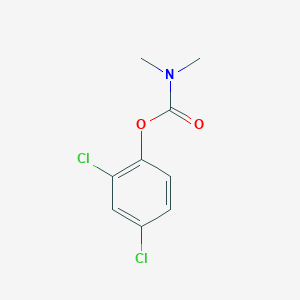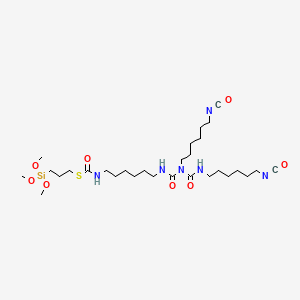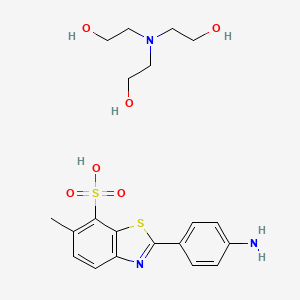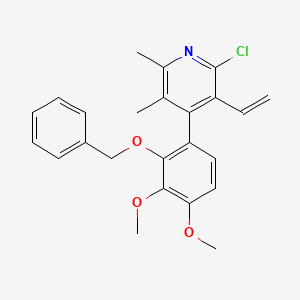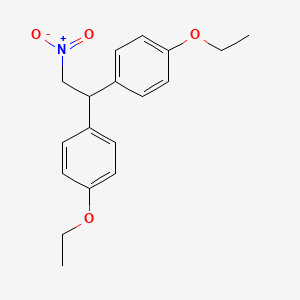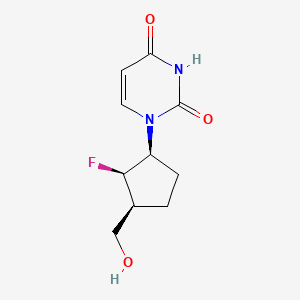
2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-: is a synthetic organic compound belonging to the class of pyrimidinediones. This compound is characterized by the presence of a pyrimidinedione core structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The compound also features a cyclopentyl ring substituted with a fluorine atom and a hydroxymethyl group. The stereochemistry of the compound is defined by the (1alpha,2alpha,3alpha) configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)- typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with a cyclopentyl ring substituted with a fluorine atom and a hydroxymethyl group can be reacted with urea or a urea derivative under acidic or basic conditions to form the pyrimidinedione ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The carbonyl groups in the pyrimidinedione ring can be reduced to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminium hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxyl-substituted pyrimidinedione derivatives.
Reduction: Formation of hydroxyl-substituted pyrimidinedione derivatives.
Substitution: Formation of various substituted pyrimidinedione derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrimidinedione derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in the desired biological effect.
Comparación Con Compuestos Similares
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-chloro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-bromo-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-iodo-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
Uniqueness: The presence of the fluorine atom in 2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)- imparts unique chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in biological systems. Additionally, the specific stereochemistry of the compound can influence its interaction with molecular targets, leading to distinct biological activities compared to its analogs.
Propiedades
Número CAS |
129746-09-4 |
|---|---|
Fórmula molecular |
C10H13FN2O3 |
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
1-[(1S,2R,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O3/c11-9-6(5-14)1-2-7(9)13-4-3-8(15)12-10(13)16/h3-4,6-7,9,14H,1-2,5H2,(H,12,15,16)/t6-,7-,9+/m0/s1 |
Clave InChI |
BGMJYSAHUYZLAO-ACLDMZEESA-N |
SMILES isomérico |
C1C[C@@H]([C@@H]([C@@H]1CO)F)N2C=CC(=O)NC2=O |
SMILES canónico |
C1CC(C(C1CO)F)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


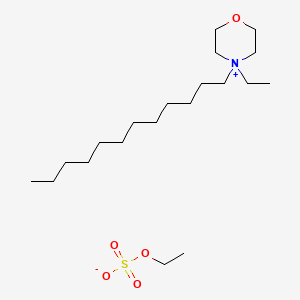
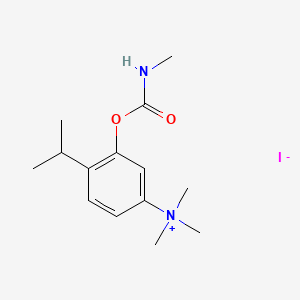
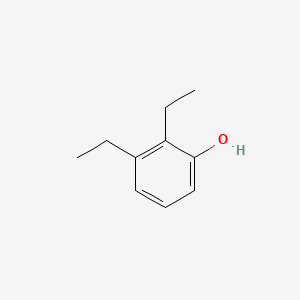
![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
